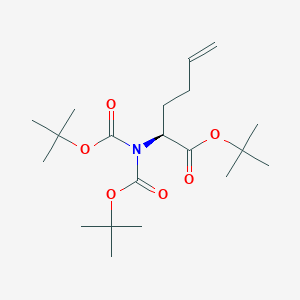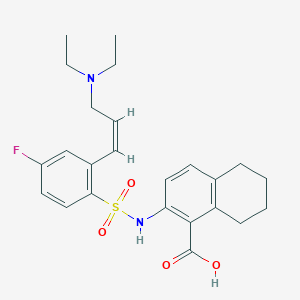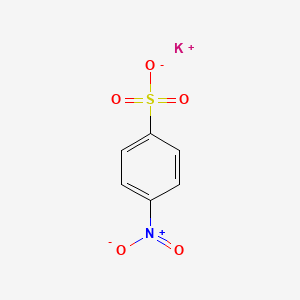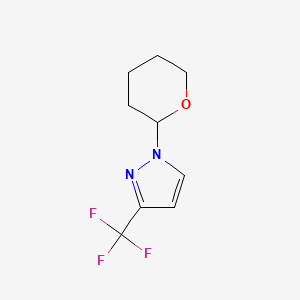![molecular formula C8H14O2 B15225734 7-Methyl-5-oxaspiro[3.4]octan-7-ol](/img/structure/B15225734.png)
7-Methyl-5-oxaspiro[3.4]octan-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-5-oxaspiro[34]octan-7-ol is a chemical compound with the molecular formula C8H14O2 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5-oxaspiro[3.4]octan-7-ol typically involves the reaction of 2,3-dihydrofuran with t-butyllithium in anhydrous tetrahydrofuran at low temperatures, followed by the addition of 1,3-dichloroacetone . The reaction mixture is then treated with lithium naphthalenide to form the spiro compound. The crude product is purified using chromatography to obtain the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methyl-5-oxaspiro[3.4]octan-7-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
7-Methyl-5-oxaspiro[3.4]octan-7-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex spiro compounds.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins
Wirkmechanismus
The mechanism by which 7-Methyl-5-oxaspiro[3.4]octan-7-ol exerts its effects involves its interaction with molecular targets and pathways. The spiro structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-5-oxaspiro[3.4]octan-7-amine: Similar in structure but contains an amine group instead of a hydroxyl group.
5-Oxaspiro[3.4]octan-7-one: Similar spiro structure but with a ketone functional group instead of a hydroxyl group.
Uniqueness
7-Methyl-5-oxaspiro[3.4]octan-7-ol is unique due to its specific combination of a spiro structure with a hydroxyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H14O2 |
|---|---|
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
7-methyl-5-oxaspiro[3.4]octan-7-ol |
InChI |
InChI=1S/C8H14O2/c1-7(9)5-8(10-6-7)3-2-4-8/h9H,2-6H2,1H3 |
InChI-Schlüssel |
NHMMMYZUFRYVAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2(CCC2)OC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15225656.png)



![N-Methyl-1-(spiro[3.4]octan-2-yl)methanamine](/img/structure/B15225702.png)


![tert-Butyl 5-bromo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate](/img/structure/B15225719.png)
![Octahydrocyclopenta[b]pyrrole-3a-carboxylic acid](/img/structure/B15225721.png)
![tert-Butyl (R)-(5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B15225733.png)
![2-(4-Chloro-8-iodo-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)propan-2-ol](/img/structure/B15225737.png)


![3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B15225757.png)
